2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the oxadiazole derivative with a thiol compound.
Attachment of the Pyrrolidinyl Group: The final step involves the reaction of the intermediate with a pyrrolidine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and sulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 1-(((3-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-naphthol
Uniqueness
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the methoxyphenyl group provides a unique scaffold for interaction with biological targets, while the sulfanyl and pyrrolidinyl groups enhance its reactivity and binding affinity.
Biological Activity
The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrrolidine moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities.
The biological activities of this compound are primarily attributed to the following mechanisms:
- Antimicrobial Activity : The oxadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. The presence of the methoxy group enhances lipophilicity, which may contribute to increased membrane permeability and bioactivity .
- Cholinesterase Inhibition : Similar compounds have been documented to exhibit inhibitory effects on cholinesterase enzymes, which are crucial in neuropharmacology. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially aiding in cognitive enhancement or treatment of neurodegenerative diseases .
- Anti-inflammatory Properties : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Cholinesterase Inhibition | IC50 = 46.42 µM (BChE) | |
Anti-inflammatory | Modulation of cytokines | |
Cytotoxicity | Moderate against cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various oxadiazole derivatives, including the target compound, researchers found that it exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and increased permeability .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the cholinergic properties of similar compounds indicated that they could serve as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase (AChE). The target compound's structural similarity to known AChE inhibitors suggests it may possess similar properties .
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-12-6-4-5-11(9-12)14-16-17-15(21-14)22-10-13(19)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGCCVOCKFIYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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